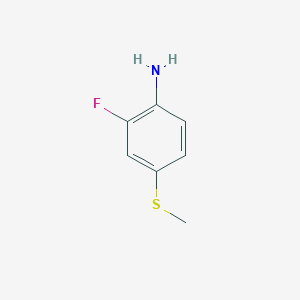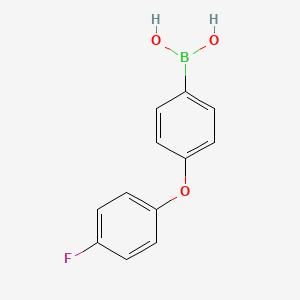
2-Fluoro-4-(méthylthio)aniline
Vue d'ensemble
Description
2-Fluoro-4-(methylthio)aniline is an organic compound with the molecular formula C7H8FNS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and a methylthio group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Applications De Recherche Scientifique
2-Fluoro-4-(methylthio)aniline has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that anilines, the class of compounds to which 2-fluoro-4-(methylthio)aniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that anilines typically act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Anilines, in general, can participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
Anilines are generally well-absorbed and can be distributed throughout the body .
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(methylthio)aniline. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-(methylthio)aniline can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of 2-fluoro-4-(methylthio)aniline often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-(methylthio)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methylthio groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
2-Fluoroaniline: Similar structure but lacks the methylthio group.
4-Methylthioaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-4-(methylsulfonyl)aniline: Contains a sulfonyl group instead of a methylthio group.
Uniqueness: 2-Fluoro-4-(methylthio)aniline is unique due to the presence of both the fluorine and methylthio groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-fluoro-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINVZVDSYNURHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621699 | |
| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76180-33-1 | |
| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)
![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)


![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)



